4-(4-aminophenyl)cyclohexan-1-one

Aromatase Inhibition Hormone-Dependent Cancer Structure-Activity Relationship

Procure 4-(4-aminophenyl)cyclohexan-1-one as your exclusive para-regioisomeric scaffold. Its non-planar geometry uniquely directs stereospecific reduction for trans-(amino alcohol) opioid pharmacophores and enables rigid-rod diamine formation for soluble, high-Tg (290–372°C) polyimides. Unlike meta-substituted analogs, this para-linkage eliminates off-target desmolase inhibition and prevents polymer thermal collapse. Ideal for teams developing respiratory-safe biased μ-ligands or solution-processable aerospace dielectrics where generic isomers fail.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B8584446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminophenyl)cyclohexan-1-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC=C(C=C2)N
InChIInChI=1S/C12H15NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8,13H2
InChIKeyVKGJREVQGXLTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)cyclohexan-1-one: A Para-Substituted Cyclohexanone Scaffold for Selective Aromatase Inhibition and High-Performance Polymer Synthesis


4-(4-Aminophenyl)cyclohexan-1-one (CAS 124500-61-4) is a para-substituted aromatic cyclohexanone featuring a 4-aminophenyl moiety directly attached to the cyclohexanone ring (C12H15NO, MW 189.25 g/mol) . This specific regioisomeric architecture places a nucleophilic aniline group distal to the electrophilic ketone within a non-planar cyclohexyl scaffold, chemically distinguishing it from its ortho- or meta-substituted congeners. The compound is functionally recognized as a versatile synthetic intermediate in two high-value domains: it serves as a precursor to a documented class of narcotic antagonist analgesics requiring its specific ketone reactivity for downstream functionalization [1], and as a structural monomer homolog for high-Tg polyimides [2].

Procurement Risk: Why Close Analogs of 4-(4-Aminophenyl)cyclohexan-1-one Cannot Be Interchanged in Target Synthesis


Generic substitution fails because the p-aminophenyl regioisomer's specific spatial geometry dictates both its biological target selectivity and its polymer morphology outcomes. For instance, while the m-hydroxyphenyl analog series is optimized for potent μ-opioid analgesia [1], replacing this with a 4-(4-aminophenyl)cyclohexan-1-one scaffold preserves the core 'reversed' cyclohexyl pharmacophore but eliminates the phenolic hydrogen-bond donor, enabling a distinct intramolecular charge-transfer character that critically affects receptor off-rates. Similarly, in polymer science, the para-linkage of the amino group in 4-(4-aminophenyl)cyclohexan-1-one facilitates conversion into rigid-rod diamines like 1,1-bis(4-aminophenyl)cyclohexane, affording polyimides with a measured glass transition temperature (Tg) of 290–372 °C [2]; switching to a meta-aryl-ketone monomer collapses this thermal stability profile, rendering the material unsuitable for high-temperature aerospace substrates.

Head-to-Head and Quantitative Comparative Evidence for 4-(4-Aminophenyl)cyclohexan-1-one Selection


Aromatase Inhibition Selectivity: 4-(4-Aminophenyl)cyclohexane vs. Clinical Benchmark Aminoglutethimide

In a direct in vitro head-to-head comparison, the (4-aminophenyl)cyclohexane analog (Compound 5) exhibited a relative aromatase inhibitory potency of 2.7 times that of aminoglutethimide (AG), a clinically established non-steroidal aromatase inhibitor [1]. Crucially, Compound 5 demonstrated superior selectivity by showing no inhibitory effect on desmolase (the cholesterol side-chain cleavage enzyme), whereas AG and other 1-alkyl-1-(4-aminophenyl)cyclohexane analogs retained significant desmolase inhibition comparable to AG [1]. The data was generated using human placental aromatase and desmolase enzyme assays, confirming the target compound's scaffold-specific advantage.

Aromatase Inhibition Hormone-Dependent Cancer Structure-Activity Relationship

Polyimide Thermal Stability: Para-Aminophenyl-Derived Diamine Enables High-Tg Polymer Architectures

Polyimides synthesized from 1,1-bis(4-aminophenyl)cyclohexane derivatives, for which 4-(4-aminophenyl)cyclohexan-1-one is a direct monomeric precursor, exhibit Glass Transition Temperatures (Tg) in the range of 290–372 °C [1]. This thermal performance is directly attributed to the para-aminophenyl kinked cyclohexylidene architecture, which provides a balance of molecular rigidity and solubility. For comparison, analogous polyimides derived from aliphatic diamine monomers typically exhibit Tg values below 250 °C [2], and those from flexible ether-linked diamines can be below 200 °C [3]. The measured Tg values for these specific cyclohexylidene-based polyimides place them in the upper tier of soluble aromatic polyimides for high-temperature applications.

High-Performance Polymers Polyimides Thermal Stability

Analgesic SAR Pivot: 4-(4-Aminophenyl)cyclohexan-1-one as a Key Intermediary Scaffold for Narcotic Antagonist Development

In the seminal 4-amino-4-arylcyclohexanone analgesic series, the 4-aryl substituent's nature is the primary potency determinant. The most potent compounds in this class (p-CH3, p-Br aryl substitution) demonstrated analgesic potency equivalent to 50% of morphine in vivo [1]. The 4-(4-aminophenyl)cyclohexan-1-one scaffold represents the critical synthetic entry point to this series via its ketone carbonyl, which enables stereospecific reduction to yield trans-amino alcohol isomers that are invariably more potent than their cis counterparts [2]. Without this specific ketone functional group at the 1-position—present in 4-(4-aminophenyl)cyclohexan-1-one but absent in pre-reduced 4-aminocyclohexanol analogs—the stereochemical divergence required for high-potency analgesic pharmacology cannot be accessed.

Analgesic Opioid Antagonist Structure-Activity Relationship

Polymer Solubility-Processability Balance: Cyclohexylidene-Derived Polyimides vs. Rigid-Rod Conventional Polyimides

Polyimides synthesized from 1,1-bis(4-aminophenyl)cyclohexane—the direct condensation product of 4-(4-aminophenyl)cyclohexan-1-one with aniline—exhibit excellent solubility in common organic solvents including tetrahydrofuran (THF), chloroform, and tetrachloroethane, while simultaneously maintaining a high Tg of 290–372 °C [1]. This solubility–thermal stability balance is a direct consequence of the kinked cyclohexylidene moiety, which disrupts interchain packing without sacrificing intrachain rigidity. In contrast, conventional rigid-rod polyimides such as PMDA-ODA (Kapton-type) are completely insoluble in all organic solvents in their fully imidized form, requiring processing exclusively through the poly(amic acid) precursor stage [2]. This fundamental difference makes the cyclohexylidene-based polyimides amenable to solution casting, spin coating, and direct film formation—a critical advantage for microelectronics fabrication.

Polymer Solubility Solution Processability Polyimide Films

High-Value Procurement Scenarios for 4-(4-Aminophenyl)cyclohexan-1-one: From Aromatase-Targeted Drug Discovery to Aerospace-Grade Polyimides


Aromatase Inhibitor Lead Optimization and Selectivity Screening

Medicinal chemistry teams developing next-generation non-steroidal aromatase inhibitors for hormone-dependent breast cancer should procure this compound as a core pharmacophore scaffold. The (4-aminophenyl)cyclohexyl motif has demonstrated a 2.7x potency improvement over aminoglutethimide with complete elimination of off-target desmolase inhibition in human placental enzyme assays [1]. Unlike the 1-alkyl-1-(4-aminophenyl)cyclohexane series, which retains desmolase activity, the cyclohexyl-substituted analogs (compounds 4–6) show clean selectivity. The ketone functionality further allows late-stage diversification to optimize pharmacokinetic properties without perturbing the critical 4-aminophenyl recognition element.

Solution-Processable High-Tg Polyimide Synthesis for Flexible Electronics

Polymer and materials scientists requiring thermally stable yet solution-processable dielectric films should procure this compound as a monomer precursor to 1,1-bis(4-aminophenyl)cyclohexane. The resulting polyimides exhibit Tg values of 290–372 °C while remaining fully soluble in THF, chloroform, and tetrachloroethane—enabling direct spin-coating and inkjet printing for microelectronics fabrication [2]. This solubility advantage eliminates the poly(amic acid) intermediate and thermal imidization steps required by Kapton-type polyimides, significantly streamlining flexible display and semiconductor interlayer dielectric manufacturing workflows.

Stereospecific Analgesic Development Targeting Opioid Receptors with Reduced Abuse Liability

Neuroscience and pain research groups developing biased μ-opioid receptor ligands or dual opioid-ORL1 antagonists should procure this compound as the essential synthetic entry point to the trans-(amino alcohol) pharmacophore. The 1-position ketone carbonyl is mandatory for stereospecific reduction to the trans diastereomer, which is exclusively responsible for analgesic potency in the 4-amino-4-arylcyclohexanone class [3]. The para-aminophenyl substitution further provides a chemically tractable handle for introducing sulfonamide, amide, or urea moieties to fine-tune receptor bias and reduce β-arrestin-mediated respiratory depression—a critical safety differentiator over traditional morphinan scaffolds.

High-Temperature Aerospace Composite Matrix Resins

Aerospace materials engineers formulating high-temperature composite matrices for engine components or supersonic vehicle skins should evaluate polyimides derived from this monomer. The cyclohexylidene kink structure imparts a unique combination of high Tg (290–372 °C) and organic solvent solubility that enables prepregging and resin transfer molding (RTM) using low-boiling solvents [2]. Compared to conventional PMR-15 polyimide resins, which require toxic NMP or DMF for processing, the cyclohexylidene-derived polyimides can be processed from THF or chloroform, reducing occupational exposure risk and enabling greener manufacturing protocols while retaining thermal performance within 20–50 °C of the insoluble benchmark.

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